[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone
Übersicht
Beschreibung
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a compound known for its potent kinase inhibitory properties. It is commonly referred to by its synonym KW-2449. This compound has shown significant potential in various scientific research fields, particularly in the study of kinase-related pathways and diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves several steps, typically starting with the preparation of the indazole moiety. The indazole is then coupled with a vinyl group, followed by the introduction of the piperazine ring. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indazole moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the vinyl group, leading to different derivatives.
Substitution: Substitution reactions, particularly on the piperazine ring, can yield a variety of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of analogs with varying biological activities .
Wissenschaftliche Forschungsanwendungen
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone has numerous applications in scientific research:
Chemistry: It is used as a model compound to study kinase inhibition and related pathways.
Biology: The compound’s ability to inhibit specific kinases makes it valuable in studying cellular signaling and disease mechanisms.
Wirkmechanismus
The mechanism of action of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves the inhibition of various kinases, including FLT3, ABL, FGFR1, and aurora A. By binding to the active sites of these kinases, the compound prevents their phosphorylation activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another kinase inhibitor used in cancer treatment.
Imatinib: Known for its effectiveness in treating chronic myeloid leukemia.
Sorafenib: Used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
What sets [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone apart is its broad spectrum of kinase inhibition, including its activity against FLT3, ABL, and aurora A kinases. This broad activity profile makes it a versatile tool in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.